3-Iodo-2-propynol

Beschreibung

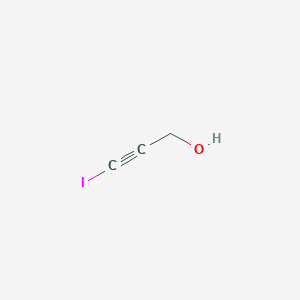

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodoprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IO/c4-2-1-3-5/h5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQJMGROXSSXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061917 | |

| Record name | 2-Propyn-1-ol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1725-82-2 | |

| Record name | Iodopropargyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1725-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-propynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-2-propynol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODO-2-PROPYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A477M4X26N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-2-propynol: Properties, Synthesis, and Applications for the Modern Researcher

Introduction: The Strategic Value of a Bifunctional Building Block

3-Iodo-2-propynol, a seemingly simple molecule, packs a significant punch in the world of synthetic chemistry. As a bifunctional building block, it offers a unique combination of a nucleophilic primary alcohol and a highly reactive iodoalkyne moiety. This duality makes it a powerful tool in the hands of researchers, particularly in the fields of drug development and materials science. This guide provides an in-depth exploration of the fundamental chemical properties, synthesis, reactivity, and applications of this compound, designed to empower scientists to leverage its full potential in their research endeavors.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1725-82-2 | [1] |

| Molecular Formula | C₃H₃IO | [1] |

| Molecular Weight | 181.96 g/mol | [2] |

| IUPAC Name | 3-iodoprop-2-yn-1-ol | [2] |

| Boiling Point | 218 °C at 760 mmHg (Predicted) | N/A |

| Density | 2.342 g/cm³ (Predicted) | N/A |

| pKa | 12.45 ± 0.10 (Predicted) | [1] |

| Flash Point | 85.6 °C (Predicted) | N/A |

| Appearance | Not explicitly stated, but related iodoalkynes are often oils or low-melting solids. | N/A |

| Solubility | Expected to be soluble in polar organic solvents like ethers, acetone, and alcohols. | N/A |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a critical first step for its utilization. The most common and efficient method involves the iodination of the terminal alkyne, propargyl alcohol. The following protocol is a robust and reproducible method for this transformation.

Reaction Principle:

The synthesis proceeds via the deprotonation of the terminal alkyne of propargyl alcohol with a mild base, followed by quenching the resulting acetylide with an iodine source. N-Iodosuccinimide (NIS) is a preferred iodine source due to its ease of handling and high reactivity.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of propargyl alcohol (1.0 eq) in acetone at 0 °C, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Iodine Source: Slowly add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two reactive centers: the iodoalkyne and the primary alcohol. This allows for a diverse range of chemical transformations, making it a valuable intermediate.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The iodoalkyne functionality of this compound makes it an excellent substrate for Sonogashira coupling reactions.[3] This palladium-catalyzed cross-coupling reaction with terminal alkynes is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[4][5]

Caption: Schematic of a [3+2] cycloaddition reaction.

Self-Validating System:

The regioselectivity of the cycloaddition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile. The resulting heterocyclic products can be readily characterized by spectroscopic methods (NMR, MS) to confirm the outcome of the reaction.

Applications in Drug Development and Materials Science

The versatility of this compound makes it a valuable precursor in the synthesis of a range of functional molecules.

Pharmaceutical Synthesis:

-

Antifungal Agents: The propargyl alcohol moiety is a key structural feature in many antifungal drugs. [6][7][8][9][10]this compound can be used as a starting material to synthesize analogs of these compounds, allowing for the exploration of structure-activity relationships.

-

Heterocyclic Scaffolds: Through cycloaddition reactions, this compound provides access to a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.

Materials Science:

-

Polymer Synthesis: The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. [11][12][13]The alkyne and alcohol functionalities can be independently polymerized to create novel polymer architectures with tailored properties.

-

Functional Materials: The iodoalkyne group can be further functionalized post-polymerization, allowing for the creation of materials with specific optical, electronic, or biological properties.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following are expected spectroscopic data based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | A triplet for the methylene protons adjacent to the hydroxyl group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and no signal for the acetylenic proton. |

| ¹³C NMR | Three distinct signals: one for the methylene carbon, and two for the sp-hybridized carbons of the alkyne. The carbon bearing the iodine atom will be significantly downfield. |

| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching vibrations (around 2900 cm⁻¹), and a weak C≡C stretch (around 2100 cm⁻¹). A C-I stretch will be observed in the fingerprint region. [14][15][16][17] |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 182. Fragmentation may involve the loss of an iodine atom (M-127), a hydroxyl group (M-17), or cleavage of the carbon-carbon bonds. [18][19][20][21] |

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: this compound is expected to be a flammable solid and harmful if swallowed. [2]It may cause skin and serious eye irritation, as well as respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools. [22]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [22]Keep away from heat, sparks, and open flames. Store away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful building block for organic synthesis. Its unique combination of a primary alcohol and an iodoalkyne allows for a wide range of chemical transformations, making it a valuable tool for researchers in drug discovery and materials science. By understanding its fundamental properties, synthesis, and reactivity, scientists can effectively and safely utilize this reagent to advance their research goals.

References

-

Direct Preparation of 3-Iodochromenes From 3-Aryl- And 3-Alkyl-2-propyn-1-ols With Diaryliodonium Salts and NIS. (2016). Organic Letters, 18(5), 944-947. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

3-IODO-2-PROPYNYL BUTYLCARBAMATE (IPBC). Ataman Kimya. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. (2022). Polymers, 14(21), 4531. [Link]

-

This compound. PubChem. [Link]

-

Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (2005). Organic Letters, 7(20), 4471-4473. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

1,3-dipolar cycloaddition reactions. (2020). YouTube. [Link]

-

Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensations of Activated Carbonyl Monomers. (2020). ChemRxiv. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. De Gruyter. [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2019). Molecules, 24(21), 3949. [Link]

-

Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and 3-azido-propan-1-ol (red). ResearchGate. [Link]

-

6.2: Fragmentation. Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

E-3-Iodo-2-propen-1-ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (2015). Drug Design, Development and Therapy, 9, 5955-5970. [Link]

-

Propane, 2-iodo-. NIST WebBook. [Link]

-

synthesis and antifungal activities of 3-acylindole analogs against phytopathogenic fungi in vitro. (2011). Chemical Biology & Drug Design, 78(5), 864-868. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]

-

Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate. [Link]

-

Molecular Iodine Induces Anti- and Pro-Neoplastic Effects in Prostate Cancer Models. (2025). International Journal of Molecular Sciences, 26(15), 7800. [Link]

-

infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. (2022). Molecules, 27(19), 6614. [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). Journal of Chemistry, 2014. [Link]

-

13C NMR of 1-Propanol. University of Calgary. [Link]

-

3-Iodo-2-propynyl butylcarbamate. PubChem. [Link]

-

Synthesis and Oral Antifungal Activity of Novel Azolylpropanolones and Related Compounds. (1987). Journal of Medicinal Chemistry, 30(11), 2031-2041. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [Link]

-

Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. (2018). Molecules, 23(12), 3121. [Link]

-

infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Shelf Life & Expiration of Propanol. Lab Alley. [Link]

-

Synthesis of polymers containing pseudohalide groups by cationic polymerization, 3. Preliminary study of the polymerization and copolymerization of alkenyl monomers containing azide groups. ResearchGate. [Link]

-

Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. (2018). Polymers, 10(11), 1262. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C3H3IO | CID 74410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal agents. Part 3: synthesis and antifungal activities of 3-acylindole analogs against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and oral antifungal activity of novel azolylpropanolones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal Agents: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. 聚合物合成技術 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Propane, 2-iodo- [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. Direct Preparation of 3-Iodochromenes from 3-Aryl- and 3-Alkyl-2-propyn-1-ols with Diaryliodonium Salts and NIS - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of 3-Iodo-2-propynol in Modern Synthesis

An In-depth Technical Guide to the Synthesis of 3-Iodo-2-propynol from Propargyl Alcohol

This compound (also known as iodopropargyl alcohol, CAS No. 1725-82-2) is a highly versatile trifunctional building block in organic synthesis.[1] Its structure, featuring a primary alcohol, an iodo-substituted alkyne, and a terminal C-H bond, offers multiple reaction sites for constructing complex molecular architectures. This reagent is particularly valuable in cross-coupling reactions such as Sonogashira, Cadiot-Chodkiewicz, and Negishi couplings, enabling the formation of carbon-carbon bonds with precision.[2] Furthermore, its utility extends to the synthesis of substituted alkynes, ynamides, and various heterocyclic compounds, making it a staple in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a comprehensive overview of a reliable method for synthesizing this compound from the readily available precursor, propargyl alcohol. As your senior application scientist, I will detail not just the procedural steps but also the underlying chemical principles, safety protocols, and mechanistic rationale that ensure a successful and reproducible outcome.

Reaction Principle and Mechanism: Electrophilic Iodination of a Terminal Alkyne

The conversion of propargyl alcohol to this compound is fundamentally an electrophilic substitution reaction at the terminal sp-hybridized carbon. The acidity of the acetylenic proton (pKa ≈ 25) allows for its removal by a strong base, generating a potent nucleophile—the acetylide anion. This anion then reacts with an electrophilic iodine source, typically molecular iodine (I₂), to form the desired product.

The most common and high-yielding approach involves the in-situ generation of a lithium acetylide using an organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions.

The key mechanistic steps are:

-

Deprotonation: Propargyl alcohol, dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF), is treated with n-BuLi. The butyl anion, a powerful base, abstracts the acidic terminal alkyne proton, forming the lithium acetylide of propargyl alcohol and butane gas. The low temperature (typically -78 °C) is crucial to control the exothermicity of the reaction and prevent potential side reactions involving the alcohol group.

-

Nucleophilic Attack (Iodination): A solution of molecular iodine (I₂) in THF is then added to the acetylide solution. The acetylide anion acts as a nucleophile, attacking one of the iodine atoms and displacing the other as an iodide ion (I⁻). This step forms the stable carbon-iodine bond.

-

Aqueous Work-up: The reaction is carefully quenched with an aqueous solution, such as saturated ammonium chloride, to neutralize any remaining organolithium species and protonate the alkoxide, ensuring the final product has a free hydroxyl group.

This sequence provides a clean and efficient route to the target molecule with high selectivity.

Caption: Reaction mechanism for the synthesis of this compound.

Comprehensive Safety and Handling Protocol

A rigorous adherence to safety protocols is paramount for this synthesis due to the hazardous nature of the reagents involved.

-

Propargyl Alcohol (C₃H₄O):

-

Hazards: Highly flammable liquid and vapor.[5] It is acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[6] Causes severe skin burns and eye damage.[6] Chronic exposure may lead to organ damage, particularly to the liver and kidneys.[7][8]

-

Handling: All manipulations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[5][7] Ensure all sources of ignition are removed from the work area.[6]

-

-

n-Butyllithium (n-BuLi):

-

Hazards: Pyrophoric liquid; ignites spontaneously upon contact with air or moisture. Reacts violently with water. Corrosive.

-

Handling: Must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Never handle in the open air. Ensure a Class D fire extinguisher (for combustible metals) is accessible.

-

-

Iodine (I₂):

-

Hazards: Solid that readily sublimes to produce a vapor that is irritating to the respiratory system and eyes. Harmful if swallowed or in prolonged contact with skin.

-

Handling: Handle in a fume hood, wearing standard PPE. Avoid inhalation of vapor.

-

-

General Procedures:

-

The reaction apparatus must be oven- or flame-dried before use to remove all traces of moisture.

-

The reaction should be cooled using a dry ice/acetone bath, which requires insulated gloves for handling.

-

Quenching of the reaction, especially when unreacted n-BuLi may be present, should be performed slowly and cautiously at low temperatures.

-

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All glassware must be thoroughly dried prior to use.

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Molar Equiv. |

| Propargyl Alcohol | 56.06 | 0.948 | 2.80 g (2.95 mL) | 50.0 | 1.0 |

| Anhydrous THF | 72.11 | 0.889 | 250 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 42.0 mL | 105.0 | 2.1 |

| Iodine | 253.81 | - | 13.3 g | 52.5 | 1.05 |

| Saturated aq. NH₄Cl | - | - | 100 mL | - | - |

| Saturated aq. Na₂S₂O₃ | - | - | 50 mL | - | - |

| Diethyl Ether (for extraction) | 74.12 | 0.713 | ~300 mL | - | - |

| Brine (Saturated aq. NaCl) | - | - | 50 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | - | ~10 g | - | - |

Procedure:

-

Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Initial Reaction Mixture: To the reaction flask, add propargyl alcohol (1.0 eq.) and anhydrous tetrahydrofuran (THF, 150 mL) via syringe. Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (2.1 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.[2] A slight color change or precipitation may be observed. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour.

-

Iodination: In a separate dry flask, dissolve iodine (1.05 eq.) in anhydrous THF (100 mL). Transfer this solution via cannula to the reaction flask containing the lithium acetylide, also at a slow rate to maintain the low temperature.[2]

-

Reaction Completion: After the iodine solution has been added, stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over approximately 2-3 hours.

-

Quenching: Cool the flask to 0 °C in an ice-water bath. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).[9]

-

Work-up and Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the aqueous layer and extract it three times with diethyl ether (3 x 100 mL).[10]

-

Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to remove any unreacted iodine (the organic layer will turn from brown/purple to colorless or pale yellow), followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a dark oil. Purify by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow liquid.

Expected Results and Characterization

-

Yield: 75-85%

-

Appearance: Colorless to pale yellow liquid

-

Molecular Formula: C₃H₃IO[1]

-

Molecular Weight: 181.96 g/mol [1]

-

Boiling Point: 80-82 °C at 2 mmHg

-

¹H NMR (CDCl₃, 400 MHz): δ 4.35 (s, 2H, -CH₂-), δ 1.90 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 91.5 (-C≡I), δ 59.8 (-CH₂-), δ 6.2 (-C≡I).

Conclusion

The synthesis of this compound from propargyl alcohol via lithium acetylide formation and subsequent iodination is a robust and reliable method for accessing this invaluable synthetic intermediate. The procedure, while requiring careful handling of hazardous reagents and anhydrous conditions, is straightforward and provides high yields of the desired product. The versatility of this compound ensures its continued importance in the fields of medicinal chemistry and materials science, where the efficient construction of complex organic molecules is a primary objective.

References

- ResearchGate. (n.d.). Iodination of propargyl alcohols to yield α-iodoenals.

-

Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 22678–22694. Available at: [Link]

- ResearchGate. (n.d.). Possible ways of iodocyclizations from propargyl alcohol.

-

Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols. eScholarship, University of California. Available at: [Link]

-

Paterson, I., & Perkins, M. V. (1999). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. Organic Letters, 1(10), 1663–1666. Available at: [Link]

- Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol.

- Sigma-Aldrich. (2025). Safety Data Sheet: Propargyl alcohol.

- Organic Syntheses. (n.d.). Procedure for related haloalkyne synthesis.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%.

- Organic Syntheses. (n.d.). General organic synthesis work-up procedure.

- Organic Syntheses. (n.d.). General organic synthesis quenching and work-up procedure.

- Organic Syntheses. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).

- Guidechem. (n.d.). This compound 1725-82-2 wiki.

- Fisher Scientific. (2018). Propargyl alcohol - SAFETY DATA SHEET.

- ILO and WHO. (2021). ICSC 0673 - PROPARGYL ALCOHOL.

-

Welker, M. E., & Wright, D. L. (2009). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. Letters in Organic Chemistry, 6(1), 73-77. Available at: [Link]

- Organic Syntheses. (n.d.). General organic synthesis procedure.

- Ataman Kimya. (n.d.). PROPARGYL ALCOHOL (PROPYNOL).

-

Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72. Available at: [Link]

-

Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(1), 34-60. Available at: [Link]

-

Schreiber, S. L. (2009). Organic synthesis toward small-molecule probes and drugs. Proceedings of the National Academy of Sciences, 106(17), 6891-6895. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into 2-Iodopropane Applications.

-

Len, C., & Luque, R. (2021). Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020. Molecules, 26(4), 1149. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic synthesis toward small-molecule probes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. rawsource.com [rawsource.com]

- 8. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-2-propynol

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-iodo-2-propynol (IUPAC name: 3-iodoprop-2-yn-1-ol).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, grounded in fundamental principles of spectroscopic analysis for terminal alkynes and halogenated compounds.

Introduction

This compound is a valuable synthetic intermediate, combining the reactivity of a primary alcohol and an iodoalkyne. Its utility in organic synthesis, particularly in coupling reactions and the introduction of the propargyl alcohol moiety, necessitates a thorough understanding of its structural and electronic properties. This guide serves as a predictive reference for the spectroscopic characterization of this compound, enabling researchers to identify and verify its presence in reaction mixtures and as a purified substance.

Molecular Structure and Spectroscopic Correlations

The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic signature. The presence of a hydroxyl group (-OH), a carbon-carbon triple bond (-C≡C-), and an iodine atom all contribute to distinct features in its NMR, IR, and mass spectra.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Safety Considerations

This compound is a flammable solid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation. [1]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2]

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently utilize this versatile reagent in their synthetic endeavors, ensuring the integrity of their starting materials and products.

References

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 3). Infrared Spectroscopy. Retrieved from [Link]

-

T3DB. (2007, December 11). MATERIAL SAFETY DATA SHEET - 3-iodo-2-propynl butyl carbamate (IPBC). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Iodo-2-propynol (CAS 1725-82-2): Synthesis, Reactivity, and Applications for Researchers

Introduction

3-Iodo-2-propynol, with the CAS number 1725-82-2, is a versatile trifunctional reagent that has garnered significant interest in the fields of organic synthesis and drug development. This molecule, also known as iodopropargyl alcohol, incorporates a primary alcohol, an alkyne, and an iodoalkene functionality within a compact three-carbon framework. This unique combination of reactive sites makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceuticals, natural products, and advanced organic materials.[1] Its utility is particularly pronounced in carbon-carbon bond-forming reactions, where the iodoalkyne moiety serves as an excellent coupling partner. Furthermore, this compound and its derivatives have demonstrated microbicidal activity, adding another dimension to their potential applications.[2][3] This guide provides an in-depth exploration of the synthesis, properties, handling, and key synthetic applications of this compound, with a focus on practical insights for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1725-82-2 | [4] |

| Molecular Formula | C₃H₃IO | [4] |

| Molecular Weight | 181.96 g/mol | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 218°C at 760 mmHg | [4] |

| Density | 2.342 g/cm³ | [4] |

| Flash Point | 85.6°C | [4] |

| Refractive Index | 1.653 | [4] |

| InChI Key | JYQJMGROXSSXDR-UHFFFAOYSA-N | [6] |

| SMILES | C(C#CI)O | [2] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[5]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Ensure adequate ventilation or use a certified respirator.

-

-

Storage:

-

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Synthesis of this compound

The most common and direct route to this compound is through the iodination of propargyl alcohol. This reaction can be achieved under various conditions, often employing an iodine source and a base.

Experimental Protocol: Synthesis from Propargyl Alcohol

This protocol is based on the general principles of electrophilic iodination of terminal alkynes.

Materials:

-

Propargyl alcohol

-

Iodine (I₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol or another suitable solvent

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in methanol.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of potassium hydroxide in methanol.

-

Slowly add the methanolic KOH solution to the propargyl alcohol solution while maintaining the temperature at 0°C.

-

In another flask, dissolve iodine in methanol.

-

Add the iodine solution dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by flash column chromatography or distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is susceptible to a variety of cross-coupling reactions, while the terminal alkyne can participate in additions and cycloadditions, and the primary alcohol can be oxidized or derivatized.

Sonogashira Coupling: A Cornerstone Application

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it represents a primary application of this compound.[1][7] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of pharmaceuticals and natural products.[8][9]

Causality in Experimental Choices:

-

Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is typically used.[9] The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide and the reductive elimination to form the product, while the copper co-catalyst activates the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[6]

-

Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and catalysts.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the Sonogashira coupling.

Materials:

-

This compound

-

Aryl iodide or bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an extraction solvent.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on 3-Iodo-2-propynol: Physicochemical Properties, Stability, and Handling for Research and Development

Abstract

3-Iodo-2-propynol is a vital reagent and building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its unique trifunctional molecular architecture—comprising a terminal iodoalkyne and a primary alcohol—offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound, with a specialized focus on its stability profile, safe handling protocols, and its pivotal role in the synthesis of pharmaceutical intermediates. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals engaged in drug discovery and development, offering both foundational knowledge and field-proven insights to facilitate its effective and safe utilization.

Introduction: The Synthetic Utility of this compound

This compound, also known as iodopropargyl alcohol, is an organic compound featuring a terminal alkyne functional group substituted with an iodine atom, and a primary alcohol.[4] This combination of reactive moieties makes it a valuable precursor in a variety of chemical transformations, including cross-coupling reactions, cyclizations, and the introduction of the propargyl alcohol motif into larger molecules.[5] In the context of drug design and development, the ability to leverage these functionalities is critical for the synthesis of novel therapeutic agents and complex natural products.[6][7][8] The iodoalkyne portion of the molecule is particularly reactive and serves as a key handle for carbon-carbon bond formation.[1]

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in a laboratory or manufacturing setting.

Core Physical Properties

The key physical descriptors for this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and under different reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₃H₃IO | [4][9][10] |

| Molecular Weight | 181.96 g/mol | [9][10] |

| Appearance | Off-white crystalline solid | |

| pKa | 12.45 ± 0.10 (Predicted) | [4] |

| Topological Polar Surface Area | 20.2 Ų | [9] |

Spectroscopic Data: A Structural Confirmation

Spectroscopic analysis is crucial for verifying the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a signal for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration. The methylene protons adjacent to the oxygen will appear as a distinct signal.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The sp-hybridized carbons of the alkyne will have characteristic chemical shifts, with the carbon attached to the iodine atom being significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include a broad O-H stretching band for the alcohol group (around 3300-3600 cm⁻¹), a C≡C stretching vibration for the alkyne (typically weak, around 2100-2260 cm⁻¹), and C-O stretching (around 1000-1260 cm⁻¹).[11]

Stability and Safe Handling: A Critical Assessment

The stability of this compound is a primary concern for its storage and use. As with many iodoalkynes, it exhibits sensitivity to external stimuli, necessitating careful handling procedures.

Thermal and Photolytic Stability

Key Insight: The C-I bond in terminal iodoalkynes is the most labile part of the molecule and is susceptible to homolytic cleavage upon exposure to heat or UV light, potentially initiating polymerization or other decomposition pathways.

Chemical Incompatibility

This compound should be stored away from strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can be exothermic and may lead to the formation of hazardous byproducts. The terminal alkyne can undergo vigorous reactions, especially in the presence of certain metal salts.

Recommended Storage and Handling Protocols

To ensure the integrity and safety of this compound, the following protocols are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.

-

Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[13][14] Avoid creating dust when handling the solid material. In case of a spill, avoid generating dust and use a dry clean-up procedure.[13]

Synthesis and Purification

The synthesis of this compound is typically achieved through the iodination of propargyl alcohol. Several methods have been reported, often utilizing an iodine source in the presence of a base.

General Synthetic Approach

A common laboratory-scale synthesis involves the reaction of propargyl alcohol with iodine in the presence of a base such as an amine or an inorganic base. The choice of base and solvent can influence the reaction yield and purity of the product.

Expert Insight: The direct iodination of terminal alkynes is a well-established transformation.[15] The use of a mild base is crucial to deprotonate the terminal alkyne, forming the acetylide anion, which then acts as a nucleophile to attack the iodine source.

Illustrative Experimental Protocol: Iodination of Propargyl Alcohol

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

-

To a stirred solution of propargyl alcohol (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) at 0 °C, add a mild base (e.g., potassium carbonate or triethylamine, 1.2 eq).

-

Slowly add a solution of N-iodosuccinimide (NIS) or iodine (I₂) (1.1 eq) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable tool in medicinal chemistry for the construction of complex and biologically active molecules.

Sonogashira Cross-Coupling Reactions

The iodoalkyne moiety is an excellent substrate for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals and natural products.

Mechanistic Insight: The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Precursor to Other Functional Groups

The iodoalkyne can be transformed into a variety of other functional groups. For instance, the iodine can be replaced by other substituents via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The alkyne itself can undergo addition reactions or be reduced to the corresponding alkene or alkane.[16][17]

Role in the Synthesis of Pharmaceutical Intermediates

While specific examples directly citing this compound in the synthesis of marketed drugs are proprietary, the iodoalkyne functional group is a key component in the synthesis of many complex molecules. For example, related iodinated compounds are used as key intermediates in the synthesis of kinase inhibitors for cancer therapy.[18]

Conclusion

This compound is a powerful and versatile chemical building block with significant applications in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations. However, its utility is accompanied by inherent stability challenges that necessitate strict adherence to safe handling and storage protocols. By understanding its physicochemical properties and reactivity, researchers can effectively and safely harness the synthetic potential of this important molecule to advance the frontiers of science and medicine.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

T3DB. Material Safety Data Sheet: 3-iodo-2-propynl butyl carbamate (IPBC). Toxin and Toxin Target Database. [Link]

- Hu, X.-G., et al. (2018). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Chinese Journal of Organic Chemistry.

-

GSRS. This compound. Global Substance Registration System. [Link]

-

Ataman Kimya. 3-IODO-2-PROPYNYL BUTYLCARBAMATE (IPBC). [Link]

-

PubChem. 3-Iodo-2-propene. National Center for Biotechnology Information. [Link]

-

Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

-

PubMed. Direct Preparation of 3-Iodochromenes From 3-Aryl- And 3-Alkyl-2-propyn-1-ols With Diaryliodonium Salts and NIS. [Link]

- McMurry, J. (2015). Organic Chemistry (10th ed.). Cengage Learning.

-

Organic Chemistry Portal. Iodoalkyne synthesis by iodination or substitution. [Link]

-

MDPI. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. [Link]

-

Master Organic Chemistry. Synthesis (5) – Reactions of Alkynes. [Link]

-

Chemsrc. trans-3-iodo-2-propen-1-ol. [Link]

-

PubChem. 3-Iodo-2-propynyl butylcarbamate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Oxidation of Alkynes With O3 and KMnO4. [Link]

-

Royal Society of Chemistry. Revisiting applications of molecular iodine in organic synthesis. [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

ResearchGate. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. [Link]

-

Lab Alley. How to Store Propanol. [Link]

-

PubMed. Solvent effects on the thermal and photochemical reactions of 4'-iodo-8-methoxyflavylium and their consequences on the coloring phenomena caused by anthocyanins in plants. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: A Deep Dive into 2-Iodopropane Applications. [Link]

-

Shell. Storage and handling of NEODOL alcohols. [Link]

-

The Pharma Innovation. The chemistry of drug design and development. [Link]

-

Organic Syntheses. 1-Hepten-3-ol, 1-iodo-, (Z)- and (E)-. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. Role of chemistry in drug discovery and drug design. [Link]

-

ASHP. ASHP Guidelines on Handling Hazardous Drugs. [Link]

-

Technology Networks. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Link]

-

PMC. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. [Link]

-

PMC. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. Direct Preparation of 3-Iodochromenes from 3-Aryl- and 3-Alkyl-2-propyn-1-ols with Diaryliodonium Salts and NIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories | Technology Networks [technologynetworks.com]

- 9. This compound | C3H3IO | CID 74410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. mdpi.com [mdpi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. echemi.com [echemi.com]

- 15. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]

- 16. Alkyne Reactivity [www2.chemistry.msu.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Discovery and historical context of 3-Iodo-2-propynol

An In-Depth Technical Guide to 3-Iodo-2-propynol: From Discovery to Contemporary Applications

Abstract

This compound, a versatile terminal acetylenic alcohol, serves as a pivotal building block in modern organic synthesis and is the direct precursor to key industrial biocides. Its unique trifunctional structure—comprising a primary alcohol, an alkyne, and an iodo group—offers a rich platform for chemical manipulation, enabling its use in cross-coupling reactions, heterocycle synthesis, and the development of antifungal agents. This guide provides a comprehensive overview of this compound, tracing its historical context, detailing its synthesis with mechanistic insights, and exploring its broad-ranging applications for researchers, scientists, and professionals in drug development and materials science.

Historical Context and Emergence

While there is no single seminal paper marking the "discovery" of a simple molecule like this compound (also known as iodopropargyl alcohol), its intellectual origins are rooted in the broader exploration of acetylene chemistry in the mid-20th century. The work of pioneering chemists like Sir Ewart Ray Herbert Jones, renowned for his contributions to the chemistry of natural products including steroids, terpenes, and vitamins, heavily relied on the reactivity of acetylenic compounds.[1][2][3] The fundamental transformations involving propargyl alcohol, the parent molecule, were well-established during this era.

The primary impetus for the large-scale investigation and production of this compound arose in the 1970s with the development of its most significant derivative: 3-Iodo-2-propynyl butylcarbamate (IPBC).[4] The discovery of IPBC's potent and broad-spectrum antifungal activity catalyzed the demand for its precursor, this compound, transitioning it from a laboratory curiosity to a valuable industrial intermediate.[4]

Synthesis and Mechanistic Rationale

The principal route to this compound is the direct electrophilic iodination of its inexpensive and readily available precursor, propargyl alcohol (prop-2-yn-1-ol).[5] The core of this transformation involves the reaction of the terminal alkyne's weakly acidic proton with an electrophilic iodine source. Several effective protocols have been developed, with the choice of reagents influencing yield, purity, and scalability.

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 3-iodoprop-2-yn-1-ol | [6] |

| CAS Number | 1725-82-2 | [6][7] |

| Molecular Formula | C₃H₃IO | [6][8] |

| Molecular Weight | 181.96 g/mol | [6][7] |

| Appearance | Flammable Solid | [6] |

| SMILES | C(C#CI)O | [7] |

Synthetic Workflow Visualization

The general laboratory process for synthesizing this compound can be visualized as a multi-stage workflow, from reagent preparation to final product isolation.

Caption: General experimental workflow for the synthesis of this compound.

Protocol: Iodination using Iodine and an Oxidizing Agent

This method is adapted from established industrial processes and offers high efficiency by regenerating the active iodine electrophile in situ.[9]

Materials:

-

Propargyl alcohol (1.0 eq)

-

Iodine (I₂) (0.5-0.6 eq)

-

Sodium hydroxide (NaOH) (1.0-1.2 eq)

-

Methanol and Water (as solvent)

-

Sodium hypochlorite solution (NaOCl, ~10-15%) (as oxidizing agent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium thiosulfate (for quenching)

-

Diethyl ether or Dichloromethane (for extraction)

-

Magnesium sulfate or Sodium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide in a mixture of methanol and water at a controlled temperature (e.g., 5-10°C).

-

Substrate Addition: Add propargyl alcohol to the basic solution.

-

Iodine Addition: Add iodine in portions, maintaining the temperature below 10°C. The reaction mixture will decolorize as the iodine is consumed.

-

Oxidative Regeneration: Slowly add the sodium hypochlorite solution via the dropping funnel. Causality: The hypochlorite oxidizes the iodide (I⁻) byproduct back to electrophilic iodine (I₂ or a related species like HOI), allowing for greater than 100% atom economy with respect to the initial solid iodine charge.[9] This continuous regeneration drives the reaction to completion.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the propargyl alcohol spot is no longer visible.

-

Quenching: Once complete, destroy any excess hypochlorite and iodine by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

-

Isolation: Acidify the mixture with dilute HCl to precipitate the product. The solid product can be collected by filtration. Alternatively, for liquid-liquid extraction, add an organic solvent (e.g., diethyl ether), separate the layers, and wash the organic phase with brine.

-

Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Mechanistic Pathway

The electrophilic iodination of a terminal alkyne proceeds through a well-understood mechanism involving the activation of iodine and nucleophilic attack by the alkyne.

Sources

- 1. Ewart Jones - Wikipedia [en.wikipedia.org]

- 2. 609. The chemistry of the triterpenes and related compounds. Part XXIX. The chemistry of butyrospermol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. The chemistry of the triterpenes and related compounds. Part XXVI. The nature of polyporenic acid B - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. atamankimya.com [atamankimya.com]

- 5. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C3H3IO | CID 74410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Page loading... [wap.guidechem.com]

- 9. EP2289873A1 - Process for the preparation of iodopropargyl compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3-Iodo-2-propynol

This guide provides a comprehensive analysis of 3-iodo-2-propynol (C₃H₃IO), a key building block in organic synthesis and drug development.[1][2] We will delve into the nuanced interplay of its functional groups—the hydroxyl, the carbon-carbon triple bond, and the carbon-iodine bond—to elucidate its structural characteristics, bonding nature, and resulting chemical reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, technical understanding of this versatile molecule.

Molecular Architecture: A Study in Linearity and Polarity

This compound is a trifunctional molecule with the IUPAC name 3-iodoprop-2-yn-1-ol.[3] Its structure is defined by a three-carbon chain containing a terminal alkyne, a primary alcohol, and an iodine atom attached to the sp-hybridized carbon of the alkyne.

The core of this compound's structure is the alkyne functional group. The two carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°.[4][5] This linearity is a defining feature of alkynes. The carbon atom of the hydroxymethyl group (-CH₂OH) is sp³-hybridized, leading to a tetrahedral geometry around it.

Diagram 1: Hybridization Scheme of this compound

Caption: Orbital hybridization in this compound.

The interplay of hybridization and electronegativity dictates the bond lengths and strengths within the molecule. The C≡C triple bond is significantly shorter and stronger than a C=C double bond or a C-C single bond, with a typical length of about 1.20 Å.[4] The C-I bond is relatively long and weak due to the large atomic radius of iodine and the significant difference in electronegativity between carbon and iodine. This inherent weakness makes the C-I bond a reactive site, prone to cleavage in various chemical transformations.[1]

| Bond | Hybridization | Approximate Bond Length (Å) | Approximate Bond Energy (kJ/mol) |

| C≡C | sp-sp | 1.20[4] | 839[4] |

| C-C | sp-sp³ | 1.46 | ~370 |

| C-O | sp³-sp³ | 1.43 | ~360 |

| C-I | sp-p | ~1.99 | ~210 |

| O-H | sp³-s | 0.96 | ~460 |

| C-H | sp³-s | 1.09 | ~410 |

Table 1: Estimated bond parameters for this compound. Note: These are approximate values and can vary based on the specific molecular environment and computational method used for their determination.

Electronic Landscape: The Influence of Inductive and Mesomeric Effects

The electronic distribution in this compound is heavily influenced by the inductive effects of the electronegative oxygen and iodine atoms, as well as the unique electronic nature of the alkyne.

The hydroxyl group exerts a strong electron-withdrawing inductive effect (-I), polarizing the C-O and O-H bonds. The iodine atom, while less electronegative than oxygen, also contributes a -I effect. The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons, further influencing the electron density along the carbon chain.[5]

Diagram 2: Inductive Effects in this compound

Caption: Visualization of inductive electron withdrawal.

Spectroscopic Signature: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the characterization of this compound, providing direct evidence for its structural features.

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.[6]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (hydrogen-bonded) | 3200-3600 | Broad, Strong |

| C≡C | Stretching | 2100-2260 | Weak to Medium |

| C-O | Stretching | 1050-1150 | Strong |

| C-I | Stretching | 500-600[7] | Medium |

Table 2: Characteristic IR absorption bands for this compound.

The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding, a common feature for alcohols. The C≡C stretching absorption is often weak in terminal alkynes but is a key diagnostic peak.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR:

-

-OH: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent, typically appearing as a broad singlet.

-

-CH₂-: The methylene protons adjacent to the alkyne and the hydroxyl group would be expected to appear as a singlet in the range of 4.0-4.5 ppm.

¹³C NMR:

-

-CH₂OH: The sp³-hybridized carbon of the hydroxymethyl group would resonate around 50-65 ppm.

-

≡C-CH₂OH: The sp-hybridized carbon attached to the methylene group would appear in the range of 80-90 ppm.

-

I-C≡: The sp-hybridized carbon bonded to the iodine atom would be significantly downfield, likely in the range of 90-100 ppm, due to the deshielding effect of the iodine atom.

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The unique combination of functional groups in this compound makes it a valuable and versatile intermediate in organic synthesis.[2]

This compound is typically synthesized from propargyl alcohol (2-propyn-1-ol). A common method involves the iodination of the terminal alkyne using an iodine source in the presence of a base.[2][8][9]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of propargyl alcohol in a suitable solvent (e.g., methanol, acetonitrile), add a mild base such as potassium carbonate (K₂CO₃).[2]

-

Iodination: Slowly add N-iodosuccinimide (NIS) to the reaction mixture at a controlled temperature.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Diagram 3: Synthetic Pathway to this compound

Caption: A common synthetic route to this compound.

The reactivity of this compound is dominated by the C-I bond and the alkyne moiety. The C-I bond is particularly susceptible to participating in cross-coupling reactions, most notably the Sonogashira coupling.[10][11]

Sonogashira Coupling: This palladium- and copper-catalyzed reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the iodoalkyne and a terminal alkyne.[10][12] This reaction is a powerful tool for the synthesis of complex molecules, including many pharmaceutical compounds.[10][13] The reactivity of the C-I bond is higher than that of C-Br or C-Cl bonds, allowing for selective couplings under mild conditions.[11]

The hydroxyl group can be protected or functionalized, and the alkyne can undergo various addition reactions. This trifunctional nature allows for a high degree of synthetic flexibility, making this compound a valuable precursor in the synthesis of natural products and active pharmaceutical ingredients.[14] Its utility is particularly noted in creating complex molecular architectures that are often required for biological activity.

Safety and Handling

1-Iodoalkynes, including this compound, should be handled with care as they can be thermally unstable and potentially sensitive to shock and friction.[1] The presence of the high-energy triple bond and the relatively weak C-I bond contributes to this potential instability.[1] It is recommended to store this compound in a cool, dark place and to avoid heating it to high temperatures.

Conclusion

This compound possesses a unique molecular structure and electronic properties that make it a highly valuable reagent in modern organic chemistry. Its linear alkyne core, coupled with the reactive carbon-iodine bond and the versatile hydroxyl group, provides a powerful platform for the construction of complex molecular frameworks. A thorough understanding of its bonding, spectroscopic characteristics, and reactivity is essential for its effective utilization in research, particularly in the fields of medicinal chemistry and drug development.

References

- Benchchem. Navigating the Synthesis and Handling of 1-Iodoalkynes: An In-depth Technical Guide.

- Guidechem. This compound 1725-82-2 wiki.

- Biosynth. This compound | 1725-82-2 | BAA72582.

- MDPI.

- askIITians. Hydrocarbons- Properties of Alkynes.

- Unknown Source.

- Semantic Scholar. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide.

- PubChem. This compound | C3H3IO | CID 74410.

- Wikipedia. Alkyne.

- Unacademy. All About Structure And Physical Properties Of Alkynes.

- Wikipedia. Sonogashira coupling.

- NROChemistry. Sonogashira Coupling.

- Organic Chemistry Portal.

- Organic Chemistry Portal. Novel and Efficient Synthesis of 1-Iodoalkynes.

- Organic Chemistry Portal. Sonogashira Coupling.

- National Center for Biotechnology Information. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.

- Chemistry LibreTexts. 9.

- Doc Brown's Chemistry. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C3H3IO | CID 74410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. All About Structure And Physical Properties Of Alkynes [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. [PDF] Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide | Semantic Scholar [semanticscholar.org]

- 9. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]

Solubility Profile of 3-Iodo-2-propynol in Organic Solvents

An In-depth Technical Guide

Abstract

3-Iodo-2-propynol is a vital building block in organic synthesis, valued for its dual functionality as a terminal alkyne and an iodo-substituted compound. Its utility in Sonogashira couplings, cycloadditions, and as a precursor for various complex molecules makes understanding its physical properties essential for process optimization, reaction design, and purification. A critical, yet often undocumented, parameter is its solubility in common organic solvents. This technical guide provides a comprehensive analysis of the theoretical solubility profile of this compound based on its physicochemical characteristics. In the absence of extensive published quantitative data, this document establishes a predictive framework grounded in the principles of intermolecular forces. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction: The Synthetic Importance of this compound